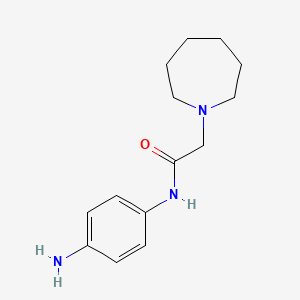

N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Description

Contextualization within Amide-Containing Compounds in Drug Discovery

The amide bond is a fundamental functional group in a vast number of biologically active molecules, including many clinically approved drugs. nih.gov Its prevalence stems from its unique combination of stability and its capacity to engage in hydrogen bonding. The amide group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. nih.gov This ability to form stable and specific interactions is a key reason for the widespread use of the amide functionality in drug design.

The stability of the amide bond under physiological conditions makes it a reliable linker within a drug molecule, ensuring the structural integrity of the compound as it interacts with its target. Many successful drugs, such as penicillins and the widely used analgesic paracetamol, feature an amide group, highlighting its importance in the development of effective therapeutics. The incorporation of an amide linkage in N-(4-aminophenyl)-2-(azepan-1-yl)acetamide suggests a potential for stable target engagement through hydrogen bonding.

Overview of the Azepane Moiety in Bioactive Molecules

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant scaffold in a variety of pharmacologically active compounds. researchgate.netnih.gov This structural motif is present in numerous pharmaceuticals and is considered one of the top 100 most frequently used ring systems in small molecule drugs. researchgate.netnih.gov The conformational flexibility of the azepane ring can be a decisive factor for the bioactivity of the molecules that contain it. lifechemicals.com This flexibility allows for an optimal orientation of substituents to interact with binding sites on biological targets. lifechemicals.com

A number of FDA-approved drugs incorporate the azepane moiety, and they are used to treat a wide range of diseases. nih.gov Examples of drugs containing the azepane ring include tolazamide, an oral blood glucose-lowering drug, and azelastine, a histamine (B1213489) antagonist. lifechemicals.comwikipedia.org The presence of the azepane ring in this compound introduces a three-dimensional element that can influence its binding affinity and selectivity for a specific biological target.

Strategic Importance of Aminophenyl Scaffolds in Molecular Design

The aminophenyl group is a common and important scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. researchgate.netresearchgate.net The presence of both an aromatic ring and an amino group provides opportunities for various chemical modifications and interactions with biological targets. The aromatic ring can participate in pi-stacking and hydrophobic interactions, while the amino group can act as a hydrogen bond donor or a site for further functionalization.

Derivatives of aminophenyl acetamide (B32628) have been investigated for a range of biological activities, and they are important synthetic intermediates in the pharmaceutical and dye industries. wikipedia.org For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has been explored as a novel scaffold for anticancer agents. nih.gov The aminophenyl scaffold in this compound provides a key structural anchor that can be pivotal for its interaction with a biological target and offers a site for potential structural modifications to modulate its activity.

Detailed Research Findings

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 937633-52-8 |

| Molecular Formula | C14H21N3O |

| Molecular Weight | 247.34 g/mol |

| SMILES | O=C(Nc1ccc(cc1)N)CN1CCCCCC1 |

This data is compiled from publicly available chemical supplier information. appchemical.com

The structural components of this compound are found in various compounds with demonstrated biological activities. The strategic combination of these three moieties suggests that this compound could be a candidate for investigation in various therapeutic areas.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(azepan-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-12-5-7-13(8-6-12)16-14(18)11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-11,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTWYRGWBPNOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Derivatization of N 4 Aminophenyl 2 Azepan 1 Yl Acetamide

Established Synthetic Pathways for the Core N-(4-aminophenyl)acetamide Structure

The N-(4-aminophenyl)acetamide core, also known as 4-aminoacetanilide or p-aminoacetanilide, is a well-characterized intermediate in the synthesis of dyes and pharmaceuticals. wikipedia.orgscispace.com Its preparation typically begins with a more readily available precursor, N-(4-nitrophenyl)acetamide, and involves key reduction and amidation reactions.

The conversion of the nitro group in N-(4-nitrophenyl)acetamide to a primary amine is a critical step in forming the N-(4-aminophenyl)acetamide core. researchgate.netresearchgate.net This transformation is a staple in organic synthesis, with several established methods available. researchgate.net The reduction of aromatic nitro compounds is a thermodynamically favorable process that requires a catalyst to overcome the kinetic barrier. rsc.org

Commonly employed techniques include:

Metal-Acid Systems: The use of metals such as iron (Fe) or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method. researchgate.netresearchgate.net These reactions are often robust and selective for the nitro group. researchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). It is considered a "green" synthesis route. wikipedia.org

Transfer Hydrogenation: An alternative to using gaseous hydrogen, this technique uses molecules like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) as the hydrogen source in the presence of a catalyst.

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used, often in conjunction with a nanocatalyst system such as copper ferrite (B1171679) (CuFe₂O₄), to achieve rapid and efficient reduction under aqueous conditions. researchgate.netnih.govresearchcommons.org

The choice of method can depend on factors such as scale, cost, and functional group tolerance.

| Reducing System | Substrate | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Fe / HCl | N-(4-nitrophenyl)acetamide | N-(4-aminophenyl)acetamide | Aqueous acidic medium | researchgate.net |

| Zn / NH₄Cl | N-(4-nitrophenyl)acetamide | N-(4-aminophenyl)acetamide | Aqueous medium, "Green" synthesis | wikipedia.org |

| NaBH₄ / CuFe₂O₄ Nanoparticles | 4-Nitroaniline (B120555) | p-Phenylenediamine (B122844) | Aqueous medium, room temperature, rapid reaction | researchgate.netnih.gov |

| Catalytic Hydrogenation (e.g., Pd/C) | 4-Nitroacetanilide | 4-Aminoacetanilide | H₂ gas, catalyst in a suitable solvent | wikipedia.org |

The formation of the acetamide (B32628) bond (—NHCOCH₃) is another fundamental step. There are two primary retrosynthetic approaches to this linkage in the context of N-(4-aminophenyl)acetamide:

Acylation of a Diamine: Starting with p-phenylenediamine, a selective mono-acylation can be performed using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. Controlling the stoichiometry is crucial to prevent di-acylation.

Nitration-Reduction of Acetanilide: A more common laboratory-scale synthesis begins with aniline (B41778), which is first protected via acetylation with acetic anhydride to form acetanilide. This is followed by nitration to introduce the nitro group predominantly at the para position, yielding N-(4-nitrophenyl)acetamide. The final step is the reduction of the nitro group as described previously.

Amide bond formation is one of the most frequent reactions in organic chemistry. General methods include the reaction of amines with acid halides, esters, or carboxylic acids using a condensing agent. blogspot.com For the synthesis of N-aryl amides specifically, copper-catalyzed reactions of arylboronic acids with nitriles have also been developed. organic-chemistry.org

Synthetic Routes for Azepane Ring Integration

With the N-(4-aminophenyl)acetamide core accessible, the next stage is the incorporation of the 2-(azepan-1-yl) group. Azepane, a seven-membered nitrogen-containing heterocycle, is a structural motif found in various bioactive molecules. nih.govlifechemicals.com The development of synthetic methods for azepane derivatives has been an area of active research, with strategies including ring expansion reactions and cyclization of linear precursors. researchgate.netnih.govrsc.org

A practical and direct route to N-(4-aminophenyl)-2-(azepan-1-yl)acetamide involves a nucleophilic substitution reaction. A plausible synthetic sequence is outlined below, drawing parallels from similar syntheses of complex amides. chemicalbook.com

Preparation of the Electrophile: N-(4-nitrophenyl)acetamide is reacted with a 2-haloacetyl halide, such as chloroacetyl chloride, in a suitable solvent. This reaction forms N-(4-nitrophenyl)-2-chloroacetamide, which serves as the key electrophile.

Nucleophilic Substitution: The intermediate, N-(4-nitrophenyl)-2-chloroacetamide, is then treated with azepane (also known as hexahydroazepine). The secondary amine of the azepane ring acts as a nucleophile, displacing the chloride ion to form the C-N bond and yielding N-(4-nitrophenyl)-2-(azepan-1-yl)acetamide.

Final Reduction: The nitro group of N-(4-nitrophenyl)-2-(azepan-1-yl)acetamide is then reduced to the primary amine using one of the methods described in section 2.1.1 (e.g., catalytic hydrogenation or a metal-acid system). This final step furnishes the target compound, this compound.

This modular approach allows for the separate synthesis of the core structure and the subsequent addition of the heterocyclic moiety.

Advanced Chemical Derivatization Strategies for this compound

The structure of this compound contains two key sites amenable to further chemical modification: the primary aromatic amine on the phenyl ring and the saturated azepane ring system. Such derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

The primary aromatic amine (—NH₂) is a versatile functional group that can undergo a wide range of chemical transformations. interchim.fr Complete and specific modification of amine groups is a well-established practice in bioconjugation and chemical biology. nih.govnih.gov

| Reaction Type | Reagent Class | Resulting Functional Group/Structure | Significance |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide | Modulates electronic properties and hydrogen bonding capability. |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduces a different polar, acidic N-H group. |

| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | Secondary or Tertiary Amine | Adds alkyl substituents, increasing lipophilicity. |

| Diazotization / Sandmeyer Reaction | NaNO₂/HCl, then CuX (X=Cl, Br, CN) | Aryl Halide, Nitrile, etc. | Completely replaces the amino group with diverse functionalities. |

| Schiff Base Formation | Aldehydes, Ketones | Imine | Creates a dynamic covalent linkage or a precursor for secondary amines. |

These modifications allow for the systematic alteration of the compound's steric and electronic properties, which can be crucial for tuning its biological activity or physicochemical characteristics. For instance, derivatization with piperidine (B6355638) has been used to improve the detection of organic acids in mass spectrometry by enhancing their proton affinity. rowan.edunsf.govresearchgate.net

The azepane ring in the final molecule is a saturated, non-aromatic system with a tertiary amine linkage to the acetamide group. Direct modification of the ring's C-H bonds is challenging and typically requires advanced synthetic methods.

A more feasible and common strategy for introducing diversity at the azepane ring is to employ a pre-functionalized azepane derivative during the synthesis (as described in section 2.2). The synthesis of substituted azepanes is an area of considerable interest, with methods developed to introduce various substituents at different positions on the ring. lifechemicals.comresearchgate.net The conformational flexibility of the azepane ring means that the placement and nature of substituents can be critical for biasing its conformation, which can be decisive for bioactivity. lifechemicals.com

Therefore, a library of this compound derivatives could be generated by reacting N-(4-nitrophenyl)-2-chloroacetamide with a collection of substituted azepanes, followed by the final nitro group reduction.

Diversification at the Acetamide Linkage

The acetamide linkage within the this compound scaffold is a critical site for chemical modification. Altering the structure of the acyl group attached to the aniline nitrogen can significantly influence the molecule's physicochemical properties. While specific diversification of this exact compound is not extensively detailed in publicly available research, a variety of established synthetic strategies applicable to N-aryl acetamides can be employed to generate a library of analogues. These methodologies primarily revolve around the synthesis of derivatives from common precursors using different acylating agents.

The most direct and versatile approach to diversify the acetamide linkage is to utilize alternative carboxylic acids or their activated derivatives during the initial synthesis. The core reaction involves forming an amide bond between a suitable p-phenylenediamine precursor and an acylating agent. By systematically varying the acylating agent, a wide range of structural analogues can be produced.

A common synthetic pathway starts with the acylation of a protected p-phenylenediamine, such as 4-nitroaniline, followed by the reduction of the nitro group. To diversify the moiety analogous to the 2-(azepan-1-yl)acetyl group, one can employ various substituted acyl halides or carboxylic acids activated with coupling agents.

Synthesis via Chloroacetamide Intermediates

A well-established method for creating diversity involves a two-step process starting with the chloroacetylation of an aniline derivative. ijpsr.inforesearchgate.net This creates a versatile intermediate, a 2-chloro-N-aryl acetamide, which can then be reacted with various nucleophiles. researchgate.net To diversify the linker between the amide carbonyl and the azepane ring, one could use different α-chloroalkanoyl chlorides.

The general synthetic scheme is as follows:

Acylation: Reaction of 4-nitroaniline with an α-chloroalkanoyl chloride (e.g., 2-chloropropionyl chloride, 2-chlorobutyryl chloride) to yield an N-(4-nitrophenyl)-2-chloroalkanamide.

Nucleophilic Substitution: The resulting chloroalkanamide is then reacted with azepane, which displaces the chloride to form the N-(4-nitrophenyl)-2-(azepan-1-yl)alkanamide.

Reduction: The nitro group is subsequently reduced to an amine to yield the final diversified product.

This strategy allows for the introduction of alkyl substituents on the α-carbon of the acetamide linker, thereby modifying the steric and electronic environment of the molecule.

Direct Acylation with Diverse Carboxylic Acids

Alternatively, analogues can be synthesized by direct acylation of p-phenylenediamine (or its mono-protected form) with a variety of carboxylic acids. This method often requires the use of coupling agents to activate the carboxylic acid for amide bond formation, especially when dealing with less reactive amines. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this purpose. nih.gov

This approach allows for the incorporation of a broad spectrum of functionalities, including different aliphatic chains, aromatic rings, and heterocyclic systems, in place of the 2-(azepan-1-yl)acetyl group.

The following table outlines potential diversification strategies at the acetamide linkage based on these established synthetic principles.

| Derivative Class | General Structure (R-group) | Required Acylating Agent | Synthetic Approach |

|---|---|---|---|

| α-Alkyl Substituted Analogues | 2-Chloropropionyl chloride | Acylation of 4-nitroaniline, followed by substitution with azepane and nitro reduction. | |

| Homologated Chain Analogues | 3-(Azepan-1-yl)propanoic acid | Direct coupling of the carboxylic acid with p-phenylenediamine using EDC/HOBt. | |

| Aromatic Acyl Analogues | Benzoyl chloride | Direct acylation of p-phenylenediamine. | |

| Heterocyclic Acyl Analogues | Thiophene-2-carbonyl chloride | Direct acylation of p-phenylenediamine. | |

| Simple Aliphatic Analogues | Propionyl chloride | Direct acylation of p-phenylenediamine. |

Iii. Advanced Molecular Characterization Techniques for N 4 Aminophenyl 2 Azepan 1 Yl Acetamide and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone of molecular characterization, providing detailed information about atomic connectivity, molecular mass, and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete constitutional and conformational picture can be assembled.

For N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons of the para-substituted benzene (B151609) ring would likely appear as a set of two doublets, a characteristic AA'BB' system, in the range of δ 6.6-7.4 ppm. The proton of the secondary amide (N-H) would typically be observed as a broad singlet, while the primary amine (-NH₂) protons would also present as a broad singlet. The methylene (B1212753) protons of the azepane ring are predicted to show complex, overlapping multiplets in the aliphatic region (δ 1.5-3.0 ppm). The key methylene bridge protons (-CO-CH ₂-N) adjacent to the carbonyl and the azepane nitrogen would likely resonate as a distinct singlet around δ 3.2-3.5 ppm.

The ¹³C NMR spectrum provides complementary information. It would be expected to display eight unique carbon signals: four for the aromatic ring (with C1 and C4 shifted significantly downfield due to the nitrogen substituents), one for the carbonyl group (δ ~170 ppm), one for the methylene bridge, and three distinct signals for the carbons of the azepane ring due to its symmetry. Theoretical calculations for azepane show CH₂ stretching absorptions between 2992 and 3043 cm⁻¹. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This data is predictive and based on analogous structures.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (ortho to -NH₂) | 6.6 - 6.8 (d, 2H) | 115 - 117 |

| Aromatic C-H (ortho to -NHAc) | 7.2 - 7.4 (d, 2H) | 121 - 123 |

| Amide N-H | 9.5 - 10.0 (s, 1H) | - |

| Amine N-H₂ | 3.5 - 4.5 (s, 2H) | - |

| -CO-CH₂-N- | 3.2 - 3.5 (s, 2H) | 60 - 65 |

| Azepane α-CH₂ (to N) | 2.6 - 2.8 (m, 4H) | 55 - 58 |

| Azepane β-CH₂ | 1.6 - 1.8 (m, 4H) | 27 - 29 |

| Azepane γ-CH₂ | 1.5 - 1.7 (m, 4H) | 26 - 28 |

| Carbonyl C=O | - | 168 - 172 |

| Aromatic C (ipso to -NH₂) | - | 140 - 145 |

| Aromatic C (ipso to -NHAc) | - | 130 - 135 |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, confirming its elemental composition, and offers structural clues through the analysis of its fragmentation patterns.

For this compound (molecular formula C₁₄H₂₁N₃O), the calculated molecular weight is 247.34 g/mol . A high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this mass with high accuracy.

The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) would likely involve characteristic cleavages. The most probable fragmentation pathways would include the alpha-cleavage adjacent to the azepane nitrogen, leading to the loss of the azepanylmethyl group or formation of an azepane-containing fragment. Another key fragmentation would be the cleavage of the amide bond, resulting in ions corresponding to the p-aminoacetanilide portion and the 2-(azepan-1-yl)acetyl portion. For the related compound N-(4-aminophenyl) acetamide (B32628), a molecular ion at m/z = 151.1 (M+1) and a key fragment at m/z = 109.1 have been reported, corresponding to the loss of the acetyl group. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This data is predictive and based on known fragmentation patterns.

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 248.1757 | [C₁₄H₂₁N₃O + H]⁺ | Protonated molecular ion |

| 151.0866 | [H₂N-C₆H₄-NH-CO-CH₃ + H]⁺ | Cleavage of CH₂-azepane bond |

| 112.1175 | [CH₂(azepane)]⁺ | Alpha-cleavage at azepane ring |

| 99.1015 | [Azepane + H]⁺ | Heterocyclic fragment |

| 108.0811 | [H₂N-C₆H₄-NH]⁺ | Cleavage of amide bond |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The primary amine (-NH₂) would exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region, while the secondary amide N-H bond would show a single stretch in the same region. pressbooks.publibretexts.org A strong, prominent absorption for the amide carbonyl (C=O) group, known as the Amide I band, would be expected around 1650-1680 cm⁻¹. spcmc.ac.in The Amide II band, arising from N-H bending, would appear near 1550-1620 cm⁻¹. spcmc.ac.in

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The UV spectrum of this compound would be dominated by the p-aminoacetanilide chromophore. The azepane moiety, being a saturated aliphatic group, does not absorb significantly in the UV range. Based on data for N-(4-aminophenyl) acetamide, absorption peaks (λ_max) would be expected around 206 nm and 246 nm. nih.gov

Table 3: Predicted Spectroscopic Data (IR & UV-Vis) for this compound This data is predictive and based on analogous structures.

| Technique | Functional Group / Transition | Predicted Absorption |

| IR | N-H Stretch (Primary Amine) | 3450 - 3350 cm⁻¹ (two bands) |

| IR | N-H Stretch (Secondary Amide) | 3350 - 3310 cm⁻¹ (one band) |

| IR | C-H Stretch (Aromatic) | 3100 - 3000 cm⁻¹ |

| IR | C-H Stretch (Aliphatic) | 3000 - 2850 cm⁻¹ |

| IR | C=O Stretch (Amide I) | 1680 - 1650 cm⁻¹ (strong) |

| IR | N-H Bend (Amide II) | 1620 - 1550 cm⁻¹ |

| IR | C=C Stretch (Aromatic) | 1600 - 1450 cm⁻¹ |

| UV-Vis | π → π* | ~240-250 nm |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used in pharmaceutical analysis for purity determination and stability testing. For a moderately polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. chromatographyonline.com This method uses a non-polar stationary phase (like C18-silica) and a polar mobile phase. The compound would be detected as it elutes from the column, typically by a UV detector set to one of its absorption maxima (e.g., ~246 nm). A pure sample would ideally show a single, sharp peak at a characteristic retention time.

Table 4: Hypothetical RP-HPLC Method for this compound This is a representative method and would require optimization.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~246 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine their purity. A TLC analysis of this compound would typically involve spotting a solution of the compound onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For a compound with both polar (amine, amide) and non-polar (aromatic ring, aliphatic ring) features, a mobile phase consisting of a mixture of a polar solvent (e.g., ethyl acetate, methanol) and a less polar solvent (e.g., hexane, dichloromethane) would be effective. The position of the compound is reported as its retention factor (R_f), and visualization is typically achieved under a UV lamp (254 nm) due to the aromatic ring.

Table 5: Hypothetical TLC System for this compound This is a representative system and would require optimization.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ coated on aluminum or glass |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 7:3 v/v) or Dichloromethane / Methanol (e.g., 9:1 v/v) |

| Visualization | UV light at 254 nm; Staining with ninhydrin (B49086) or permanganate (B83412) solution |

| Expected R_f | ~0.3 - 0.6 (highly dependent on exact mobile phase composition) |

Crystalline Structure Analysis Methodologies

The arrangement of molecules in a crystal lattice is a key determinant of a compound's properties. The following sections detail the primary techniques used to analyze the crystalline structure of chemical compounds, which are applicable to the study of this compound and its derivatives.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is an unparalleled technique for obtaining a definitive, three-dimensional model of a molecule's structure at the atomic level. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. Furthermore, for chiral molecules, X-ray crystallography can be used to establish the absolute stereochemistry, which is a critical aspect for pharmacological activity.

While specific crystallographic data for this compound is not available in the public domain, the general methodology would involve the following steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is then used to solve the crystal structure, often using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, resulting in a detailed model of the molecular structure.

For a compound like this compound, X-ray crystallography would provide invaluable information on the conformation of the flexible azepane ring and the orientation of the acetamide linker relative to the aminophenyl group.

Interactive Table: Hypothetical Crystallographic Data for a Derivative Compound

Since experimental data for the target compound is unavailable, the following table presents hypothetical data for a related acetamide derivative to illustrate the type of information obtained from an X-ray crystallography study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor | 0.045 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Optical Microscopy in Crystal Morphology Assessment

Optical microscopy is a fundamental and accessible technique used for the initial assessment of the crystalline properties of a material. It provides information about the crystal's morphology, which includes its shape, size, and any observable defects. Polarized light microscopy, a variation of optical microscopy, is particularly useful for characterizing crystalline materials by observing their birefringence, an optical property of anisotropic materials.

In the analysis of a compound such as this compound, optical microscopy would be used to:

Determine Crystal Habit: The characteristic external shape of a crystal is known as its habit. This can provide clues about the internal crystal structure and can be affected by the crystallization conditions. For instance, a related compound, N-(4-aminophenyl) acetamide, has been observed to form needle-shaped crystals. researchgate.netresearchgate.net

Assess Purity and Homogeneity: Microscopic examination can help to identify the presence of different crystalline forms (polymorphs) or amorphous material within a sample.

Monitor Crystallization Processes: The formation and growth of crystals can be observed in real-time, allowing for the optimization of crystallization conditions.

Interactive Table: Morphological Observations of a Related Compound

The following table summarizes the morphological appearance of crystals of a related compound, N-(4-aminophenyl) acetamide, under different conditions as observed by optical microscopy. researchgate.net

| Sample | Solvent | Observed Crystal Morphology |

| Commercial N-(4-aminophenyl) acetamide | DMSO | Needle-shaped |

| Commercial N-(4-aminophenyl) acetamide | Water | Needle-shaped |

| Synthesized N-(4-aminophenyl) acetamide | DMSO | Needle-shaped |

| Synthesized N-(4-aminophenyl) acetamide | Water | Needle-shaped |

This data is for the related compound N-(4-aminophenyl) acetamide and is provided for illustrative purposes.

Iv. Computational and Theoretical Investigations of N 4 Aminophenyl 2 Azepan 1 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, these methods could provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers could determine various properties of this compound.

Geometric Optimization: The first step would be to determine the most stable three-dimensional conformation of the molecule. This involves calculating the electronic energy at various atomic arrangements to find the global minimum on the potential energy surface.

Electronic Properties: Once the optimized geometry is obtained, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and global softness could be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

A hypothetical data table for DFT-calculated properties of this compound is presented below. It is important to note that these values are illustrative and would require actual DFT calculations to be validated.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species.

For this compound, an MEP map would highlight:

Electronegative Regions (Red/Yellow): These areas, likely around the oxygen atom of the carbonyl group and the nitrogen atoms, are susceptible to electrophilic attack and are key sites for hydrogen bonding.

Electropositive Regions (Blue): These regions, typically around the hydrogen atoms of the amine group and the aliphatic protons, indicate sites for nucleophilic attack.

This analysis is critical for understanding non-covalent interactions, which are vital in biological systems.

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme.

To predict the potential biological targets of this compound, molecular docking simulations would be performed against a panel of known protein structures. The process involves:

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry.

Preparation of the Protein: Obtaining the crystal structure of the target protein from a repository like the Protein Data Bank (PDB) and preparing it by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using a docking algorithm to fit the ligand into the protein's binding site in various orientations and conformations.

The output would be a series of "poses" ranked by a scoring function, illustrating the most likely binding modes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed.

Docking scores provide an initial estimate of binding affinity. More rigorous methods can be employed for a more accurate prediction.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models.

Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These are more computationally intensive but highly accurate methods for calculating the relative binding free energies of a series of related ligands.

A hypothetical table summarizing predicted binding affinities for this compound with a potential target is shown below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Hypothetical Kinase A | -8.5 | ASP-145, LYS-23, PHE-89 |

| Hypothetical GPCR B | -7.9 | TYR-112, SER-203, TRP-301 |

Structure-Activity Relationship (SAR) Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computationally, this can be explored through Quantitative Structure-Activity Relationship (QSAR) models.

To build a QSAR model for a series of compounds including this compound, the following steps would be necessary:

Data Set Assembly: A collection of structurally similar molecules with experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each molecule in the dataset.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, no specific QSAR models have been published. However, the methodology has been successfully applied to related classes of molecules.

In a typical QSAR study, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors fall into several categories, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are then used to create a predictive model.

For instance, QSAR studies on N-phenylacetamide derivatives have utilized Hammett σ constants and theoretically estimated electrostatic potentials at the carbonyl carbon atom to correlate with reactivity in hydrolysis reactions. acs.org Similarly, 3D-QSAR analyses have been performed on azepane derivatives to understand the structural requirements for biological activity, identifying key regions around the molecule that are important for affinity. researchgate.netnih.gov Such models help in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Related Compounds

| Descriptor Category | Specific Descriptor Example | Description | Relevance |

|---|---|---|---|

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons and its reactivity in certain reactions. |

| Electronic | Electrostatic Potential | The electrical potential mapped onto the molecule's surface. | Indicates regions prone to nucleophilic or electrophilic attack, crucial for receptor binding. acs.org |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures the lipophilicity of a compound, which affects its absorption, distribution, and membrane permeability. |

| Steric | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Relates to molecular volume and the dispersion forces that can influence ligand-receptor interactions. |

| Topological | Wiener Index | A distance-based index derived from the graph representation of a molecule. | Encodes information about molecular branching and size. |

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. biorxiv.org As with QSAR, no specific pharmacophore models for this compound have been detailed in the scientific literature.

The development of a pharmacophore model typically involves aligning a set of active molecules and extracting their common chemical features. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. biorxiv.org The resulting model can then be used as a 3D query to screen large databases of compounds to find novel molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov

Studies on related acetamide-containing compounds have utilized pharmacophore modeling to identify new potential inhibitors for various biological targets. nih.gov These models are crucial for understanding the key interaction points within a receptor's binding site and for designing molecules with improved affinity and selectivity.

Table 2: Common Pharmacophoric Features in Drug Design

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | A Lewis basic atom (typically N or O) capable of accepting a hydrogen bond. |

| Hydrogen Bond Donor | HBD | A functional group with a hydrogen atom attached to an electronegative atom (e.g., -OH, -NH). |

| Hydrophobic Region | HYD | A nonpolar region of the molecule, such as an alkyl chain or phenyl ring. |

| Aromatic Ring | ARO | A planar, cyclic, conjugated system of pi electrons. |

| Positive Ionizable | PI | A group that is typically positively charged at physiological pH, such as an amine. |

| Negative Ionizable | NI | A group that is typically negatively charged at physiological pH, such as a carboxylic acid. |

Computational Assessment of Molecular Conformations and Dynamics

Understanding the three-dimensional structure (conformation) and dynamic behavior of a molecule is critical for predicting its interaction with biological targets. Computational methods like molecular mechanics and molecular dynamics (MD) simulations are employed to explore the conformational landscape and flexibility of molecules. xisdxjxsu.asia For this compound, specific conformational and dynamic analyses are not publicly documented.

Theoretical studies on N-phenylacetamide derivatives have used methods like Density Functional Theory (DFT) to determine optimal molecular geometries, bond characteristics, and vibrational frequencies. xisdxjxsu.asia Such calculations can reveal the preferred conformations of a molecule in different environments (e.g., in the gas phase versus in a solvent). xisdxjxsu.asia

Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms in a molecule over time. xisdxjxsu.asia This technique provides insights into the flexibility of different parts of the molecule, the stability of specific conformations, and how the molecule might change its shape upon binding to a receptor. xisdxjxsu.asia For example, the azepane ring in this compound is a flexible seven-membered ring that can adopt multiple low-energy conformations, and MD simulations would be the ideal tool to investigate this flexibility and its potential impact on biological activity.

Vi. Future Research Trajectories and Advanced Methodologies for N 4 Aminophenyl 2 Azepan 1 Yl Acetamide Research

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the design and optimization of analogs of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. researchgate.netnih.gov These computational technologies can rapidly analyze vast chemical datasets to build predictive models, significantly accelerating the discovery of novel compounds with desired biological activities and properties. semanticscholar.orgresearchgate.net

Key applications of AI/ML in this context include:

De Novo Design: Generative AI models, such as variational autoencoders and recurrent neural networks (RNNs), can be trained on existing libraries of bioactive molecules to design entirely new structures based on the this compound scaffold. nih.govresearchgate.net These models can generate molecules optimized for specific properties like target affinity or metabolic stability.

Predictive Modeling (QSAR/QSPR): AI-driven Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel derivatives. researchgate.netscilit.com This allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources. researchgate.net

Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to identify those likely to interact with a specific biological target, a process far faster than traditional high-throughput screening. researchgate.netresearchgate.net

The integration of these AI and ML methods facilitates an iterative design cycle where computational predictions guide experimental work, and the resulting data is fed back into the models to refine their predictive power. semanticscholar.org

Table 1: Application of AI/ML Models in the Design of this compound Analogs

| AI/ML Model Type | Application in Compound Design | Potential Outcome |

|---|---|---|

| Deep Neural Networks (DNN) | Predictive modeling of bioactivity and toxicity (QSAR). semanticscholar.org | Prioritization of candidates with high potency and low predicted toxicity. |

| Recurrent Neural Networks (RNN) | De novo design of novel molecular structures. semanticscholar.org | Generation of patentable analogs with optimized properties. |

| Support Vector Machines (SVM) | Classification of compounds as active or inactive against a target. nih.gov | Efficient filtering of large virtual libraries to identify promising hits. |

Integration of New Approach Methodologies (NAMs) in Preclinical Evaluation

The preclinical assessment of this compound and its derivatives is poised for a significant transformation through the adoption of New Approach Methodologies (NAMs). emulatebio.com NAMs are a collection of modern, human-relevant testing methods, including in vitro, in silico, and in chemico approaches, that aim to replace, reduce, and refine the use of animal testing (the 3Rs). nih.govresearchgate.net Their use is increasingly supported by regulatory bodies seeking more predictive and ethically sound safety and efficacy data. axionbiosystems.com

The integration of NAMs offers several advantages over traditional animal models:

Enhanced Human Relevance: By using human cells and tissues, NAMs can provide more accurate predictions of a compound's effects in humans, overcoming limitations related to interspecies differences. emulatebio.comaxionbiosystems.com

Mechanistic Insights: These methodologies can offer a deeper understanding of the molecular and cellular mechanisms of action and potential toxicity. axionbiosystems.com

Cost and Time Efficiency: NAMs are often faster and more cost-effective, enabling the high-throughput screening of numerous compounds early in the development pipeline. emulatebio.comaxionbiosystems.com

For this compound, a preclinical evaluation strategy incorporating NAMs would involve a tiered approach, starting with computational predictions and moving to complex in vitro models before any potential in vivo studies.

Table 2: Comparison of Traditional vs. NAM-Based Preclinical Evaluation

| Evaluation Stage | Traditional Approach | New Approach Methodology (NAM) |

|---|---|---|

| Metabolism | Animal models (e.g., rat, dog) | Human liver microsomes, hepatocytes, or liver-on-a-chip systems. |

| Efficacy | Disease models in animals | Human disease-specific organoids or microphysiological systems (MPS). researchgate.net |

| Toxicity | Acute and chronic toxicity studies in multiple animal species. | In vitro cytotoxicity assays, genotoxicity tests, organ-on-a-chip systems (e.g., for liver, kidney). jhtox.com |

| Bioavailability | Animal pharmacokinetic studies | In silico PBPK modeling, Caco-2 permeability assays. |

Development of Advanced In Vitro Systems for Biological Assessment

Future biological assessment of this compound will increasingly rely on advanced in vitro systems that more accurately replicate human physiology. These models bridge the gap between simplistic 2D cell cultures and complex whole-organism studies, providing highly relevant data on a compound's efficacy and potential liabilities. nih.gov

Key advanced in vitro systems include:

3D Cell Culture Models: Three-dimensional models such as spheroids and organoids are self-assembling structures of human cells that better mimic the complex cell-cell interactions and microenvironment of native tissues. researchgate.netnih.gov For example, liver organoids could be used to study the metabolism and potential hepatotoxicity of the compound in a human-relevant context. nih.gov

Microphysiological Systems (MPS) / Organs-on-Chips (OOC): These devices are microfluidic culture systems containing living human cells that recreate the functional units of human organs. nih.gov A "gut-liver-on-a-chip" model, for instance, could simultaneously assess the intestinal absorption and subsequent first-pass metabolism of this compound, providing integrated pharmacokinetic data. nih.gov

High-Throughput Screening (HTS): Miniaturized and automated HTS platforms allow for the rapid screening of thousands of compounds against specific cell lines or targets, enabling efficient identification of lead candidates from a large library of derivatives. nih.gov

These advanced systems offer the potential to identify issues like drug-induced liver injury (DILI) much earlier than traditional methods, reducing the risk of late-stage clinical trial failures. nih.gov

Exploration of this compound as a Versatile Synthetic Intermediate

The chemical structure of this compound makes it a valuable starting material, or synthetic intermediate, for the creation of diverse chemical libraries. clearsynth.com Its constituent parts—a primary aromatic amine, an amide linkage, and a saturated azepane ring—provide multiple reactive sites for chemical modification. This versatility is crucial for structure-activity relationship (SAR) studies aimed at optimizing the compound's biological profile.

The related compound N-(4-aminophenyl) acetamide (B32628) is already recognized as an important intermediate in the pharmaceutical and dye industries. researchgate.netresearchgate.net Similarly, this compound can serve as a scaffold for generating new molecular entities.

Potential synthetic modifications include:

Functionalization of the Primary Amine: The -NH2 group on the phenyl ring is a key handle for derivatization. It can undergo diazotization followed by coupling reactions, acylation, alkylation, or be used in the formation of sulfonamides and ureas to explore a wide range of chemical space.

Modification of the Azepane Ring: The azepane moiety can be modified, for instance, by introducing substituents on the ring to alter the compound's conformation and steric profile, which could influence target binding and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement: The core structure can be used as a template for designing bioisosteres, where certain functional groups are replaced with others that have similar physical or chemical properties, potentially improving efficacy or reducing toxicity.

Table 3: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Resulting Compound Class | Potential Application |

|---|---|---|---|

| Primary Aromatic Amine | Acylation | Substituted Amides | Probe SAR at the amine position. |

| Primary Aromatic Amine | Reductive Amination | Secondary/Tertiary Amines | Modify polarity and basicity. |

| Primary Aromatic Amine | Sulfonylation | Sulfonamides | Introduce hydrogen bond donors/acceptors. |

Patent Landscape Analysis and Strategic Research Positioning

A thorough patent landscape analysis (PLA) is a critical component of a strategic research program for this compound. A PLA involves systematically searching and analyzing patent documents to map the intellectual property (IP) landscape related to a specific technology or chemical space. nih.gov The presence of patents for structurally related compounds, such as N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, underscores the commercial interest in this area. nih.gov

The primary goals of a PLA for this compound would be to:

Identify "White Space": Discover areas within the chemical space of azepane derivatives that are not heavily patented, representing opportunities for novel research and the development of unencumbered IP.

Understand Competitor Activity: Identify key companies, academic institutions, and inventors working on similar scaffolds, and analyze the scope of their patent claims.

Assess Freedom-to-Operate: Determine whether the synthesis, use, or sale of new derivatives might infringe on existing patents, thereby guiding the research direction to avoid potential legal conflicts.

Inform Strategic Decisions: Use the insights gained to prioritize research projects, guide compound design toward patentable inventions, and identify potential licensing or collaboration opportunities.

The process involves defining the technical field, developing a robust search strategy using keywords and patent classification codes, and analyzing the resulting patent documents for trends, key players, and claim scope. nih.gov

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(4-aminophenyl) acetamide derivatives, and how can reaction yields be optimized?

N-(4-aminophenyl) derivatives are typically synthesized via reductive amination or nucleophilic substitution. For example, nitro precursors (e.g., 4-nitroaniline) are reduced using SnCl₂·2H₂O to yield 4-aminophenyl intermediates, which are then acylated with activated carbonyl groups (e.g., chloroacetyl chloride) . Zinc powder in acidic conditions (e.g., HCl/EtOH) is another reductive method for nitro-to-amine conversion, achieving yields up to 55–61% after purification . Yield optimization requires careful control of stoichiometry, temperature (e.g., −10°C for acid-sensitive steps), and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide?

Structural confirmation relies on ¹H-NMR and ¹³C-NMR to verify amine and carbonyl signals, while HRMS provides molecular weight validation . For crystalline derivatives, X-ray crystallography (as used for related N-(3-chloro-4-fluorophenyl)-2-naphthylacetamide) resolves stereochemical ambiguities and hydrogen-bonding networks . Elemental analysis further cross-checks purity, with deviations <0.5% indicating high sample integrity .

Advanced Research Questions

Q. How can researchers address low yields in the reductive amination of N-(4-aminophenyl) acetamides with bulky substituents (e.g., azepan-1-yl)?

Bulky groups like azepan-1-yl hinder reaction kinetics due to steric effects. Strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance solubility.

- Employing coupling agents (e.g., EDC/HOBt) for efficient amide bond formation.

- Optimizing reaction time (e.g., 13–24 hours) and monitoring progress via TLC to prevent over-reduction . Evidence from similar syntheses shows yields improve from 24% to 42% when stepwise purification (e.g., filtration followed by recrystallization) is applied .

Q. What mechanistic insights explain the biological activity of N-(4-aminophenyl) acetamides in modulating nuclear receptors (e.g., RORγt)?

Structural analogs like SR1001 (a synthetic ROR ligand) suppress TH17 differentiation by competitively binding to the RORγt ligand-binding domain. The 4-aminophenyl group facilitates π-π stacking with aromatic residues (e.g., Phe377), while the azepan-1-yl moiety enhances hydrophobic interactions with the receptor’s allosteric pocket. Activity assays (e.g., luciferase reporter gene) confirm IC₅₀ values in the nanomolar range, correlating with substituent electronegativity and steric bulk .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) during acetamide characterization be resolved?

Discrepancies in NMR signals (e.g., amine proton broadening) may arise from tautomerism or solvent effects. Solutions include:

- Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers.

- Variable-temperature NMR to identify dynamic equilibria.

- Cross-validation with computational methods (e.g., DFT-predicted chemical shifts) . In cases of persistent ambiguity, single-crystal X-ray diffraction provides definitive structural proof .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.